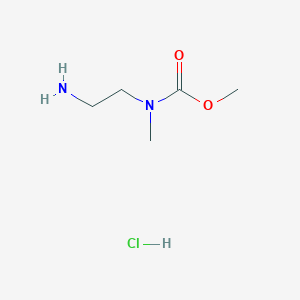

methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride

Description

Methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure, which includes a carbamate group, an aminoethyl group, and a methyl group, all of which contribute to its reactivity and functionality.

Properties

IUPAC Name |

methyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-7(4-3-6)5(8)9-2;/h3-4,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSMKPLCIRHKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989671-83-1 | |

| Record name | methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride typically involves the reaction of methyl isocyanate with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Deprotection Reactions

The carbamate group acts as a protective moiety for amines, enabling selective reactions at other functional groups. Deprotection occurs under acidic or basic conditions:

Hydrolysis Under Basic Conditions

-

Mechanism : Base-induced cleavage of the carbamate ester bond releases the free amine (ethylmethylamine) and generates methanol and CO₂.

-

Example :

Acidic Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding the amine hydrochloride salt.

-

Conditions : HCl (1–6 M) at elevated temperatures (50–100°C).

Alkylation and Acylation

The deprotected amine undergoes further functionalization:

Alkylation

Acylation

-

Reagents : Acetyl chloride or anhydrides.

-

Product : Amides.

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | Methyl iodide | N,N-Dimethylethylenediamine | ~75% |

| Acylation | Acetic anhydride | N-Acetyl-N-methylethylenediamine | ~85% |

Salt Metathesis

The hydrochloride salt can exchange counterions in the presence of stronger bases:

Stability in Solvents

The compound exhibits moderate stability in polar aprotic solvents (e.g., DMF, DMSO) but degrades in protic solvents under prolonged heating .

| Solvent | Stability (25°C) | Degradation Products |

|---|---|---|

| DMF | >48 hours | None detected |

| Water | <24 hours | Ethylmethylamine, CO₂, methanol |

Role in Medicinal Chemistry

While not directly bioactive, its hydrolysis products (e.g., ethylmethylamine) are intermediates in synthesizing acetylcholinesterase inhibitors and other therapeutics .

Key Mechanistic Insights

Scientific Research Applications

Pharmaceutical Development

Methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride has been explored for its potential as a therapeutic agent in various medical conditions:

- Cholinesterase Inhibition : Research indicates that carbamate derivatives, including this compound, exhibit cholinesterase inhibitory activity, making them candidates for treating neurodegenerative diseases like Alzheimer's disease .

- Anticancer Activity : Studies have shown that compounds with similar structures can possess significant anticancer properties. For instance, derivatives of carbamates have demonstrated efficacy against breast cancer cell lines by inhibiting cell proliferation and inducing apoptosis .

- Veterinary Medicine : The compound's pharmacokinetics have been assessed in animal models, indicating potential applications in treating parasitic infections in livestock. This compound has shown promise in curing infections caused by Trypanosoma species when administered via intravenous routes .

Biochemical Research

The compound is utilized in biochemical assays and studies due to its ability to interact with biological systems:

- Enzyme Activity Modulation : It has been used to modulate enzyme activities in various biochemical pathways, particularly those involving acetylcholine metabolism. This modulation is crucial for understanding the mechanisms of action of neurotransmitters .

- Drug Formulation Studies : Its solubility and stability have been evaluated for developing drug formulations aimed at enhancing bioavailability and therapeutic effectiveness .

Table 1: Summary of Applications

Case Study 1: Cholinesterase Inhibition

A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant inhibition of acetylcholinesterase activity, suggesting its potential use in treating Alzheimer's disease. The compound was tested against various concentrations, showing an IC50 value indicative of its potency compared to known inhibitors .

Case Study 2: Anticancer Properties

In a recent study on carbamate derivatives, this compound was evaluated for its effects on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis at low micromolar concentrations, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- Ethyl N-(2-aminoethyl)-N-ethylcarbamate hydrochloride

- Propyl N-(2-aminoethyl)-N-propylcarbamate hydrochloride

- Butyl N-(2-aminoethyl)-N-butylcarbamate hydrochloride

Uniqueness

Methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its small size and specific structure make it particularly useful in certain applications where larger or differently substituted carbamates may not be as effective.

Biological Activity

Methyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of enzymology and neurobiology. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a carbamate derivative characterized by its ability to interact with various biological targets. The compound's structure allows it to act as an inhibitor of specific enzymes, particularly acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

The primary mechanism of action involves the inhibition of AChE, leading to the accumulation of acetylcholine at synaptic junctions. This inhibition disrupts normal neurotransmission, which can result in various biological effects. The carbamate group forms a covalent bond with the active site of AChE, effectively blocking its activity and influencing multiple biochemical pathways .

Biological Activity

Enzyme Inhibition:

- Acetylcholinesterase (AChE): this compound has been shown to inhibit AChE with varying potency depending on structural modifications. The inhibition leads to increased levels of acetylcholine, which can affect muscle contraction and neural signaling .

Neurotoxicity:

- Toxicological Studies: Research indicates that exposure to methyl carbamates can lead to acute neurotoxic effects in animal models. For instance, studies have demonstrated significant neurotoxic outcomes in preweanling rats following exposure to similar compounds, emphasizing the need for caution in applications involving these chemicals .

Case Studies:

- Study on Daphnia magna: Research involving Daphnia magna revealed that exposure to carbamate insecticides resulted in significant transcriptional changes associated with energy metabolism and protein biosynthesis. These findings suggest that this compound may similarly affect gene expression related to metabolic processes .

Table 1: Summary of Biological Activities

Applications in Research

This compound serves as a valuable tool in biochemical research:

- Enzyme Studies: It is widely used to investigate enzyme inhibition mechanisms and to explore biochemical pathways involving neurotransmitters.

- Toxicological Assessments: The compound is also utilized in studies assessing the cumulative risk associated with exposure to carbamate pesticides, providing insights into environmental and health impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.